N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-methylbenzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with acid chlorides.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction involving piperazine and a suitable halide precursor.
Coupling Reactions: The benzothiazole and piperazine moieties are coupled using hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethyl formamide as the solvent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzothiazoles .
Scientific Research Applications
N-{4-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-methylbenzene-1-sulfonamide involves:
Molecular Targets: The compound targets bacterial cell walls and enzymes involved in cell division.
Pathways Involved: It interferes with the synthesis of essential biomolecules, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-methoxyphenyl)benzamide
- N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-nitrophenyl)benzamide
Uniqueness
N-{4-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-methylbenzene-1-sulfonamide is unique due to its combination of a benzothiazole moiety, a piperazine ring, and a sulfonamide group, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C25H24N4O3S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H24N4O3S2/c1-18-6-12-21(13-7-18)34(31,32)27-20-10-8-19(9-11-20)24(30)28-14-16-29(17-15-28)25-26-22-4-2-3-5-23(22)33-25/h2-13,27H,14-17H2,1H3 |
InChI Key |
QVGZMRFKMOQACL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.